Lipophilicity Advantage Over Non-Chlorinated and Mono-Chlorinated Analogs
The target compound exhibits a calculated XLogP3 value of 2.2 [1]. This represents a significant increase in lipophilicity compared to its non-chlorinated phenyl analog 6-methyl-2-phenylpyrimidin-4-ol and the parent pyrimidinol core, 2-methyl-4-pyrimidinol (logP ~ -0.047) [2], and is also distinct from the mono-chloro analog 6-(4-chlorophenyl)-2-methyl-4-pyrimidinol (LogP 2.81) [3]. The 2,4-dichloro substitution provides a unique balance between increased lipophilicity for enhanced membrane permeation and optimal physicochemical properties for drug-like development.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3) |
| Comparator Or Baseline | 6-(4-chlorophenyl)-2-methyl-4-pyrimidinol: 2.81; 2-methyl-4-pyrimidinol: -0.047; 6-methyl-2-phenylpyrimidin-4-ol: N/A |
| Quantified Difference | Target is 0.61 units less lipophilic than mono-chloro analog, 2.25 units more lipophilic than parent core. |
| Conditions | Calculated values using XLogP3 algorithm (PubChem) and standard LogP calculations. |
Why This Matters
Lipophilicity is a primary determinant of a compound's ability to cross biological membranes and influences ADME properties; this specific value differentiates the compound for applications requiring a defined permeability profile.
- [1] PubChem. (2025). Compound Summary for CID 135549342, 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol. National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). (2-methylpyrimidin-4-yl)methanol - LogP and LogD data. View Source
- [3] ChemSrc. (2024). 6-(4-Chlorophenyl)-2-methyl-4-pyrimidinol (CAS 1256778-64-9). View Source
